

# Spectral Data Deconstructed: A Technical Guide to (2,3,5-Trifluorophenyl)methanamine

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## Compound of Interest

Compound Name: (2,3,5-Trifluorophenyl)methanamine

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## Authored by: A Senior Application Scientist

### Introduction: The Significance of (2,3,5-Trifluorophenyl)methanamine in Modern Drug Discovery

**(2,3,5-Trifluorophenyl)methanamine**, a fluorinated benzylamine derivative, represents a key structural motif in contemporary medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough characterization of this compound is paramount for its effective utilization in drug design and development. This guide provides an in-depth analysis of the spectral data of **(2,3,5-Trifluorophenyl)methanamine**, offering a foundational understanding for researchers engaged in the synthesis, identification, and application of fluorinated pharmacophores. The molecular structure of **(2,3,5-Trifluorophenyl)methanamine** is presented below.

Figure 1: Chemical structure of **(2,3,5-Trifluorophenyl)methanamine**.

# Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For fluorinated compounds like **(2,3,5-Trifluorophenyl)methanamine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are crucial, with the added dimension of  $^{19}\text{F}$  NMR for direct observation of the fluorine atoms.<sup>[1][2]</sup>

## 1.1: $^1\text{H}$ NMR Spectroscopy

Experimental Protocol:

A standard  $^1\text{H}$  NMR spectrum is acquired by dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm). The spectrum is typically recorded on a 400 MHz or higher field spectrometer.



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Figure 2: Workflow for  $^1\text{H}$  NMR Spectroscopy.

Interpretation of the  $^1\text{H}$  NMR Spectrum:

The  $^1\text{H}$  NMR spectrum of **(2,3,5-Trifluorophenyl)methanamine** is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene ( $-\text{CH}_2-$ ) protons, and the amine ( $-\text{NH}_2$ ) protons.

- Aromatic Region ( $\delta$  6.8-7.5 ppm): The two aromatic protons will appear in this region, significantly influenced by the electron-withdrawing effects of the three fluorine atoms.<sup>[3][4]</sup>

Their chemical shifts will be downfield compared to benzene ( $\delta$  7.34 ppm). The coupling of these protons to each other and to the fluorine atoms will result in complex splitting patterns (multiplets).

- **Methylene Protons (-CH<sub>2</sub>-):** The protons of the aminomethyl group are expected to appear as a singlet or a narrowly split multiplet in the range of  $\delta$  3.8-4.2 ppm.[5][6][7] Their proximity to the aromatic ring and the nitrogen atom causes a downfield shift.
- **Amine Protons (-NH<sub>2</sub>-):** The two protons of the primary amine group will typically appear as a broad singlet between  $\delta$  1.0-4.0 ppm.[7][8] The chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. The addition of D<sub>2</sub>O will cause the -NH<sub>2</sub> signal to disappear, confirming its assignment.[8]

Proton Type	Expected Chemical Shift ( $\delta$ , ppm)	Expected Multiplicity
Aromatic-H	6.8 - 7.5	Multiplet
Methylene (-CH <sub>2</sub> -)	3.8 - 4.2	Singlet or narrow multiplet
Amine (-NH <sub>2</sub> -)	1.0 - 4.0	Broad Singlet

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **(2,3,5-Trifluorophenyl)methanamine**.

## 1.2: <sup>13</sup>C NMR Spectroscopy

### Experimental Protocol:

The <sup>13</sup>C NMR spectrum is typically acquired using the same sample prepared for <sup>1</sup>H NMR. A proton-decoupled sequence is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

### Interpretation of the <sup>13</sup>C NMR Spectrum:

The proton-decoupled <sup>13</sup>C NMR spectrum will display signals for the six aromatic carbons and the one aliphatic carbon of the methylene group. The chemical shifts are significantly influenced by the attached fluorine atoms, which cause large C-F coupling constants.[9]

- **Aromatic Carbons ( $\delta$  100-165 ppm):** The six aromatic carbons will resonate in this region. The carbons directly bonded to fluorine (C2, C3, and C5) will exhibit large one-bond C-F coupling constants ( $^1J_{CF} \approx 240\text{-}260$  Hz), appearing as doublets in a fluorine-coupled spectrum.<sup>[9][10]</sup> The other aromatic carbons will show smaller, longer-range C-F couplings.
- **Methylene Carbon ( $-\text{CH}_2-$ ):** The carbon of the aminomethyl group is expected to appear in the range of  $\delta$  40-50 ppm.

Carbon Type	Expected Chemical Shift ( $\delta$ , ppm)	Expected $^1J_{CF}$ (Hz)
C-F	150 - 165	240 - 260
Aromatic C-H/C-C	100 - 130	-
Methylene ( $-\text{CH}_2-$ )	40 - 50	-

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **(2,3,5-Trifluorophenyl)methanamine**.

## 1.3: $^{19}\text{F}$ NMR Spectroscopy

### Experimental Protocol:

$^{19}\text{F}$  NMR is a highly sensitive technique due to the 100% natural abundance of the  $^{19}\text{F}$  isotope.<sup>[1]</sup> The spectrum can be acquired on a multinuclear NMR spectrometer, often using the same sample. Chemical shifts are typically referenced to an external standard like  $\text{CFCl}_3$  ( $\delta = 0.00$  ppm).

### Interpretation of the $^{19}\text{F}$ NMR Spectrum:

The  $^{19}\text{F}$  NMR spectrum is expected to show three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (F-F and F-H couplings) provide unambiguous information about the substitution pattern.<sup>[11][12]</sup>

## Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

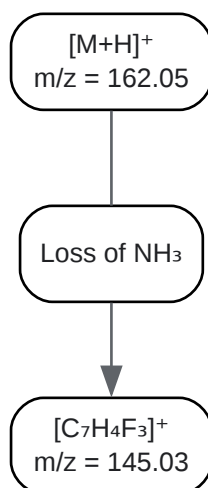
### Experimental Protocol:

A common technique for analyzing benzylamines is Electrospray Ionization (ESI) coupled with a tandem mass spectrometer (MS/MS). A dilute solution of the sample is infused into the ESI source, where it is ionized, typically forming the protonated molecule  $[M+H]^+$ . The precursor ion is then selected and fragmented in the collision cell to generate a product ion spectrum.

### Interpretation of the Mass Spectrum:

The molecular formula of **(2,3,5-Trifluorophenyl)methanamine** is  $C_7H_6F_3N$ , with a monoisotopic mass of 161.05 Da.[\[13\]](#)

- **Molecular Ion:** In ESI-MS, the base peak is expected to be the protonated molecule  $[M+H]^+$  at  $m/z$  162.05.
- **Fragmentation Pattern:** The fragmentation of protonated benzylamines is well-documented. [\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) A primary fragmentation pathway involves the loss of ammonia ( $NH_3$ ), leading to the formation of a stable trifluorobenzyl cation.



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Figure 3: Proposed primary fragmentation pathway for protonated **(2,3,5-Trifluorophenyl)methanamine**.

Ion	m/z (Expected)	Identity
[M+H] <sup>+</sup>	162.05	Protonated Molecule
[M+H-NH <sub>3</sub> ] <sup>+</sup>	145.03	Trifluorobenzyl cation

Table 3: Predicted Key Ions in the ESI-MS/MS Spectrum of **(2,3,5-Trifluorophenyl)methanamine**.

## Part 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful tool for identifying functional groups.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample is placed on a salt plate (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Interpretation of the IR Spectrum:

The IR spectrum of **(2,3,5-Trifluorophenyl)methanamine** will show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and methylene group, C-N bonds, and C-F bonds.

- N-H Stretching: Primary amines exhibit two characteristic bands in the 3300-3500 cm<sup>-1</sup> region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- N-H Bending: A medium to strong absorption band is expected between 1580-1650 cm<sup>-1</sup> due to the N-H bending (scissoring) vibration of the primary amine.[\[18\]](#)[\[20\]](#)
- C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band in the 1250-1335 cm<sup>-1</sup> region.[\[18\]](#)[\[20\]](#)
- Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm<sup>-1</sup>, while C=C stretching bands appear in the 1450-1600 cm<sup>-1</sup> range.

- C-F Stretching: The C-F stretching vibrations of fluorinated aromatic compounds give rise to strong absorption bands in the 1100-1400  $\text{cm}^{-1}$  region.

Vibrational Mode	Expected Wavenumber ( $\text{cm}^{-1}$ )	Intensity
N-H Stretch (asymmetric & symmetric)	3300 - 3500	Medium
Aromatic C-H Stretch	> 3000	Medium to Weak
Aliphatic C-H Stretch	2850 - 3000	Medium
N-H Bend	1580 - 1650	Medium to Strong
Aromatic C=C Stretch	1450 - 1600	Medium
C-N Stretch	1250 - 1335	Strong
C-F Stretch	1100 - 1400	Strong

Table 4: Predicted Infrared Absorption Bands for **(2,3,5-Trifluorophenyl)methanamine**.

## Conclusion

The comprehensive spectral analysis of **(2,3,5-Trifluorophenyl)methanamine** through NMR, MS, and IR spectroscopy provides a robust framework for its unambiguous identification and characterization. The predicted spectral data, grounded in established principles of spectroscopy and the known effects of fluoro and amino substituents, offer a valuable reference for researchers in drug development and related scientific fields. This guide underscores the importance of a multi-technique approach to structural elucidation, ensuring the scientific integrity of data and facilitating the advancement of medicinal chemistry.

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